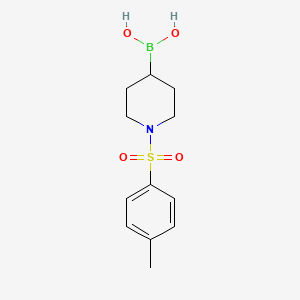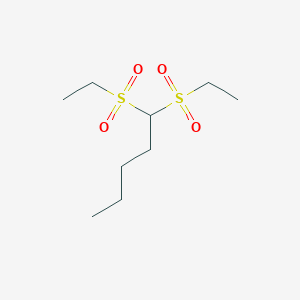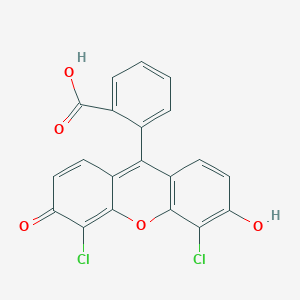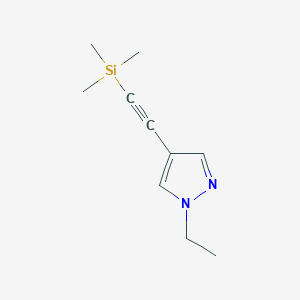
1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1 and a trimethylsilyl-ethynyl group at position 4. The trimethylsilyl group is often used in organic synthesis to protect reactive sites or to modify the physical properties of molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-4-iodo-1H-pyrazole with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling reaction. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography or recrystallization are employed to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of pyrazole derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The trimethylsilyl group can enhance the lipophilicity of the molecule, facilitating its interaction with hydrophobic sites in biological systems. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-ethyl-4-ethynyl-1H-pyrazole: Lacks the trimethylsilyl group, resulting in different physical and chemical properties.
1-methyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole: Contains a methyl group instead of an ethyl group, affecting its reactivity and biological activity.
1-ethyl-4-((trimethylsilyl)ethynyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
1-ethyl-4-((trimethylsilyl)ethynyl)-1H-pyrazole is unique due to the presence of both the ethyl and trimethylsilyl-ethynyl groups, which confer specific physical, chemical, and biological properties. The combination of these groups allows for versatile applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H16N2Si |
|---|---|
Peso molecular |
192.33 g/mol |
Nombre IUPAC |
2-(1-ethylpyrazol-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H16N2Si/c1-5-12-9-10(8-11-12)6-7-13(2,3)4/h8-9H,5H2,1-4H3 |
Clave InChI |
FZYQNMLHRFGTDY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


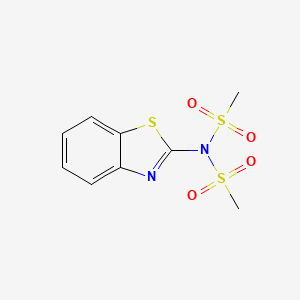

![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)
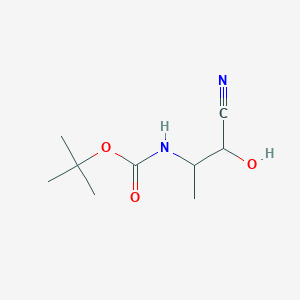
![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)
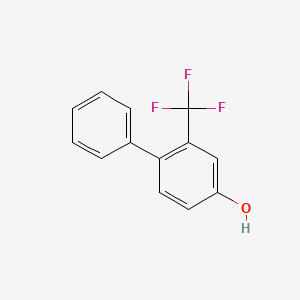

![4-Bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13992740.png)
![1-[4-(Bromomethyl)-2-thiazolyl]piperidine](/img/structure/B13992744.png)
